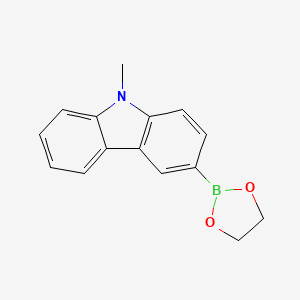
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound features a carbazole core, which is a tricyclic aromatic compound, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these two moieties imparts interesting chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole typically involves the formation of the dioxaborolane group and its subsequent attachment to the carbazole core. One common method involves the reaction of 9-methyl-9H-carbazole with a boronic acid derivative under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its boron-containing group makes it valuable for Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a fluorescent probe for detecting various biological molecules, such as sugars and proteins.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism by which 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane group acts as a versatile functional group that can undergo various transformations. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its boron-containing group, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is unique due to its combination of a carbazole core and a dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for. For example, its use in Suzuki-Miyaura coupling reactions and its potential as a fluorescent probe in biological applications highlight its versatility and uniqueness.
Propiedades
Número CAS |
809287-10-3 |
|---|---|
Fórmula molecular |
C15H14BNO2 |
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
3-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazole |
InChI |
InChI=1S/C15H14BNO2/c1-17-14-5-3-2-4-12(14)13-10-11(6-7-15(13)17)16-18-8-9-19-16/h2-7,10H,8-9H2,1H3 |
Clave InChI |
OXRMQPPJRHYBEH-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


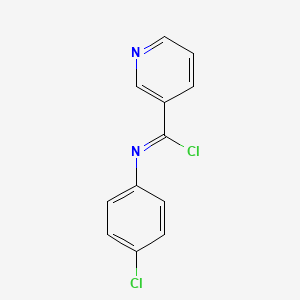
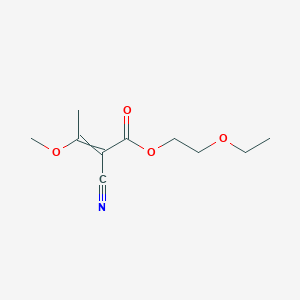
![(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B12527985.png)
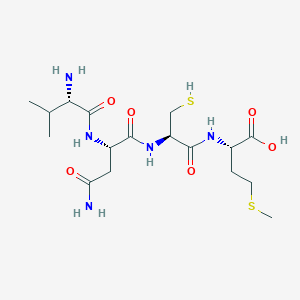
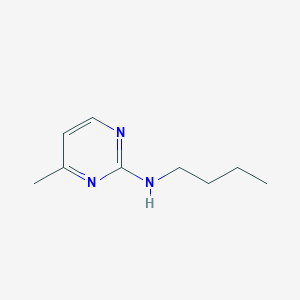
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

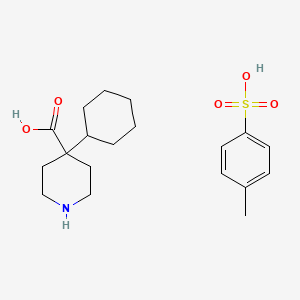
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
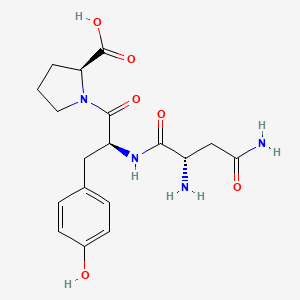

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
